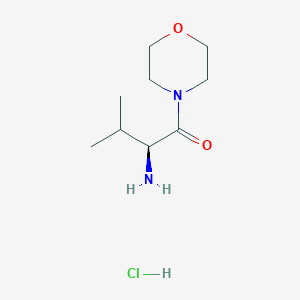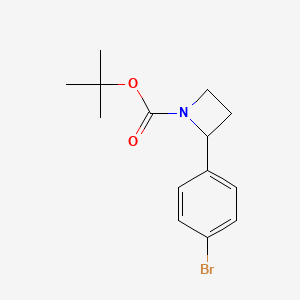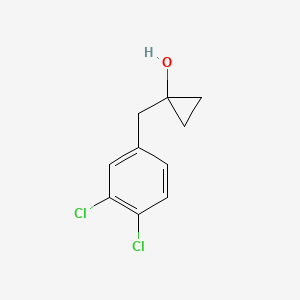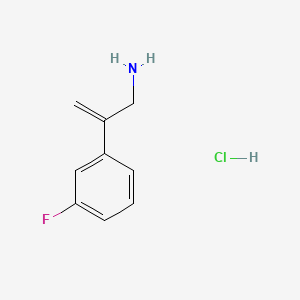
(2S)-2-amino-3-methyl-1-(morpholin-4-yl)butan-1-one hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-amino-3-methyl-1-(morpholin-4-yl)butan-1-one hydrochloride is a chemical compound that features both amine and ether functional groups It is a derivative of morpholine, which is a heterocyclic amine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3-methyl-1-(morpholin-4-yl)butan-1-one hydrochloride typically involves the reaction of morpholine with other chemical reagents under controlled conditions. One common method involves the dehydration of diethanolamine with concentrated sulfuric acid to produce morpholine, which is then further reacted to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of catalysts and solvents may also be employed to optimize the reaction efficiency.
化学反応の分析
Types of Reactions
(2S)-2-amino-3-methyl-1-(morpholin-4-yl)butan-1-one hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions. The reaction conditions such as temperature, solvent, and pH are crucial in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol. Substitution reactions can result in a wide variety of products depending on the substituents involved.
科学的研究の応用
(2S)-2-amino-3-methyl-1-(morpholin-4-yl)butan-1-one hydrochloride has several applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: It is used in the production of various industrial chemicals and materials.
作用機序
The mechanism by which (2S)-2-amino-3-methyl-1-(morpholin-4-yl)butan-1-one hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. These interactions can lead to various biochemical and physiological responses, depending on the context in which the compound is used. The exact molecular targets and pathways involved are subjects of ongoing research.
類似化合物との比較
Similar Compounds
Morpholine: A simpler compound with similar functional groups.
Diethanolamine: A precursor in the synthesis of morpholine.
Other morpholine derivatives: Compounds with similar structures but different substituents.
Uniqueness
What sets (2S)-2-amino-3-methyl-1-(morpholin-4-yl)butan-1-one hydrochloride apart from similar compounds is its specific configuration and the presence of both amine and ether functional groups
特性
分子式 |
C9H19ClN2O2 |
|---|---|
分子量 |
222.71 g/mol |
IUPAC名 |
(2S)-2-amino-3-methyl-1-morpholin-4-ylbutan-1-one;hydrochloride |
InChI |
InChI=1S/C9H18N2O2.ClH/c1-7(2)8(10)9(12)11-3-5-13-6-4-11;/h7-8H,3-6,10H2,1-2H3;1H/t8-;/m0./s1 |
InChIキー |
DGJTWBDMXQXJKD-QRPNPIFTSA-N |
異性体SMILES |
CC(C)[C@@H](C(=O)N1CCOCC1)N.Cl |
正規SMILES |
CC(C)C(C(=O)N1CCOCC1)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(Dimethylphosphoryl)methyl]piperidine-3-carboxylicacidhydrochloride](/img/structure/B13503871.png)
![3-methyl-3H-[1,2,3]triazolo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B13503872.png)



![(1R)-1-[4-(propan-2-yloxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B13503893.png)






![Methyl 4-[(2-phenylethyl)amino]butanoate](/img/structure/B13503959.png)
![4-[2-(Pyridin-4-yl)ethoxy]aniline dihydrochloride](/img/structure/B13503962.png)
